
1,3-Bis(ethenyloxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(ethenyloxy)butane is an organic compound with the molecular formula C8H14O2. It is a type of ether, specifically a vinyl ether, characterized by the presence of two ethenyloxy groups attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(ethenyloxy)butane can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromobutane with sodium vinylate. The reaction proceeds as follows:
Br-(CH2)3-Br+2CH2=CH-ONa→CH2=CH-O-(CH2)3-O-CH=CH2+2NaBr
This reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction, and the process is usually carried out under controlled temperature and pressure conditions to optimize the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(ethenyloxy)butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the vinyl ether groups to alkyl ethers using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ethenyloxy groups, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under reflux conditions.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkyl ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(ethenyloxy)butane has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(ethenyloxy)butane involves its interaction with various molecular targets. In chemical reactions, the ethenyloxy groups act as electron-donating groups, facilitating nucleophilic attacks. The compound can also undergo polymerization reactions, where the vinyl groups participate in radical or ionic polymerization processes, leading to the formation of long-chain polymers.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(ethenyloxy)butane: Similar structure but with ethenyloxy groups at the 1 and 4 positions.
1,2-Bis(ethenyloxy)ethane: Shorter carbon chain with ethenyloxy groups at the 1 and 2 positions.
1,3-Dioxane: A cyclic ether with a similar oxygen-containing structure.
Uniqueness
1,3-Bis(ethenyloxy)butane is unique due to its specific positioning of the ethenyloxy groups, which imparts distinct reactivity and properties compared to its analogs. This positioning allows for unique polymerization behavior and reactivity in substitution reactions, making it valuable in specialized applications.
Properties
CAS No. |
53002-12-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1,3-bis(ethenoxy)butane |
InChI |
InChI=1S/C8H14O2/c1-4-9-7-6-8(3)10-5-2/h4-5,8H,1-2,6-7H2,3H3 |
InChI Key |
QVOHHWQAOFEPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC=C)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















